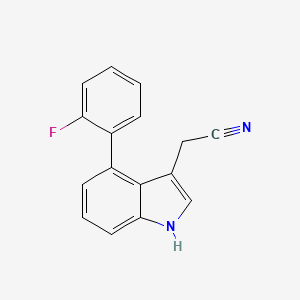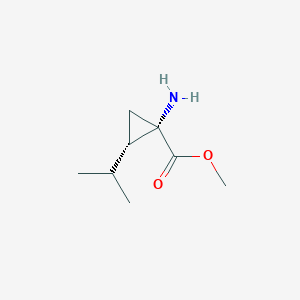
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method involves the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and other cyclopropane derivatives. This makes it a valuable compound for studying stereochemical effects in biological systems.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-4-8(6,9)7(10)11-3/h5-6H,4,9H2,1-3H3/t6-,8-/m0/s1 |
InChI Key |
WUSFTPRVCOZISP-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)OC)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


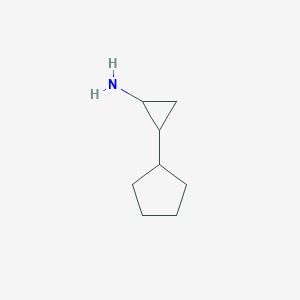
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
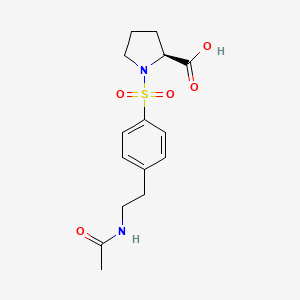
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
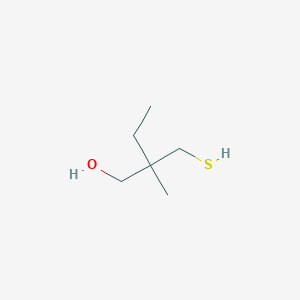
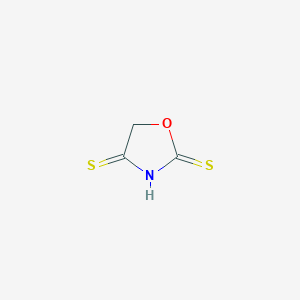

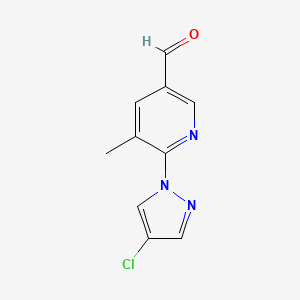
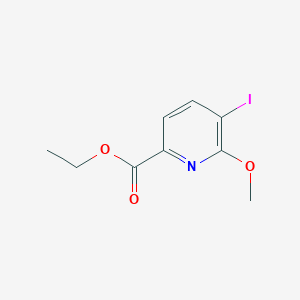
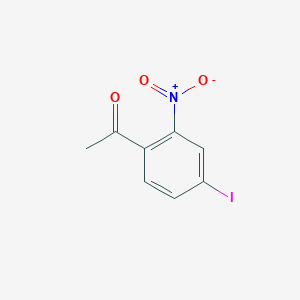
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
